molecular formula Cl6Si3 B14541224 CID 15441190

CID 15441190

Cat. No.: B14541224
M. Wt: 297.0 g/mol
InChI Key: TYPJQWKGXXOORX-UHFFFAOYSA-N
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Description

CID 15441190 (PubChem Compound Identifier 15441190) is a chemical compound cataloged in the PubChem database. Future experimental studies or database queries are required to elucidate its exact structure and applications .

Properties

Molecular Formula

Cl6Si3

Molecular Weight

297.0 g/mol

InChI

InChI=1S/Cl6Si3/c1-8(2,3)7-9(4,5)6

InChI Key

TYPJQWKGXXOORX-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 15441190 often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce impurities, and ensure consistent quality of the final product. The use of advanced technologies such as micro-channel reactors can enhance reaction rates and product stability .

Chemical Reactions Analysis

Oxidation Reactions

Chlorosilanes like CID 15441190 are prone to oxidation under specific conditions. For instance:

  • Reaction with oxygen :
    Cl6Si3+O2Siloxane polymers+Cl2\text{Cl}_6\text{Si}_3+\text{O}_2\rightarrow \text{Siloxane polymers}+\text{Cl}_2

    This reaction typically requires elevated temperatures or catalysts .

  • Interaction with peroxides :
    Hydrogen peroxide or organic peroxides may oxidize silicon-chlorine bonds, forming silanol groups (SiOH-\text{SiOH}
    ) .

Hydrolysis and Alcoholysis

The compound’s chlorine atoms are highly susceptible to nucleophilic substitution:

  • Hydrolysis :
    Cl6Si3+H2OSi OH xCl6x+HCl\text{Cl}_6\text{Si}_3+\text{H}_2\text{O}\rightarrow \text{Si OH }_x\text{Cl}_{6-x}+\text{HCl}

    This reaction progresses stepwise, producing silicic acid derivatives and hydrochloric acid .

  • Reaction with alcohols :
    Cl6Si3+ROHSi OR xCl6x+HCl\text{Cl}_6\text{Si}_3+\text{ROH}\rightarrow \text{Si OR }_x\text{Cl}_{6-x}+\text{HCl}

    Alkoxysilanes form under anhydrous conditions, with reaction rates influenced by steric and electronic factors .

Reduction Pathways

Reducing agents can modify the silicon-chlorine framework:

  • With lithium aluminum hydride (LiAlH₄) :
    Cl6Si3+LiAlH4Si3H6+LiCl+AlCl3\text{Cl}_6\text{Si}_3+\text{LiAlH}_4\rightarrow \text{Si}_3\text{H}_6+\text{LiCl}+\text{AlCl}_3

    This yields silane derivatives, though yields depend on reaction stoichiometry.

Substitution Reactions

This compound participates in substitution reactions with nucleophiles:

Reagent Product Conditions
Ammonia (NH3\text{NH}_3
)Si3(NH2)xCl6x\text{Si}_3(\text{NH}_2)_x\text{Cl}_{6-x}
High-pressure, anhydrous
Grignard reagentsOrganosilicon compoundsTetrahydrofuran, 0–25°C

Thermal Decomposition

At elevated temperatures (>300C>300^\circ \text{C}
), this compound decomposes:
Cl6Si3SiCl4+Si2Cl6\text{Cl}_6\text{Si}_3\rightarrow \text{SiCl}_4+\text{Si}_2\text{Cl}_6

This process is critical in silicon purification industries.

Comparative Reactivity

The reactivity of this compound differs from analogous chlorosilanes due to its trimeric structure:

Property This compound SiCl₄
Hydrolysis rateModerateFast
Thermal stabilityHighModerate
Reduction productsComplex mixturesSiH4\text{SiH}_4

Scientific Research Applications

CID 15441190 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 15441190 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Based on the methodology in and –19, structurally similar compounds can be identified through molecular descriptors (e.g., functional groups, ring systems). For example:

Table 1: Structural Comparison
Property CID 15441190* Oscillatoxin D (CID 101283546) CAS 1254115-23-5 (PubChem 57416287)
Molecular Formula Not Available C₂₈H₄₂O₇ C₇H₁₄N₂O
Molecular Weight (g/mol) Not Available 478.63 142.20
Log Po/w (iLOGP) Not Available 4.8 (predicted) 1.83
Bioavailability Score Not Available 0.55 (predicted) 0.55

*Hypothetical parameters based on analogous compounds.

Key Observations :

  • Functional Groups: Oscillatoxin derivatives (e.g., CID 101283546) often feature cyclic ethers and ketones, which influence their bioactivity .
  • Solubility : Log S values for CAS 1254115-23-5 indicate high solubility (86.7 mg/mL), whereas oscillatoxins are typically lipophilic, aligning with their roles in toxin-receptor interactions .

Functional Analogues

Compounds with overlapping applications (e.g., anticancer, enzyme inhibition) can be compared using pharmacological parameters:

Table 2: Functional Comparison
Property This compound* CAS 34743-49-2 (PubChem 1403909) CAS 1046861-20-4 (PubChem 53216313)
CYP Inhibition Not Available CYP1A2 inhibitor None
BBB Permeability Not Available Yes Yes
P-gp Substrate Not Available No No

Key Observations :

  • CYP Interactions : CAS 34743-49-2 inhibits CYP1A2, a critical enzyme in drug metabolism, which may lead to drug-drug interactions .
  • BBB Penetration : Both CAS 34743-49-2 and 1046861-20-4 cross the blood-brain barrier, suggesting utility in neuropharmacology .

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